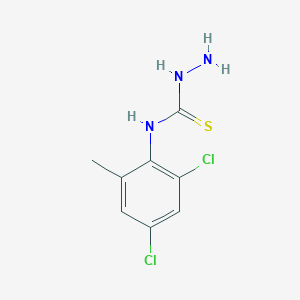
SLC-(+)-Biotina
Descripción general
Descripción
SLC-(+)-Biotin, also known as biotin sulfoxide, is a naturally occurring compound found in many organisms. It is a derivative of biotin, a water-soluble vitamin B7. Biotin plays an important role in many metabolic processes, including the synthesis of fatty acids and the breakdown of proteins. SLC-(+)-Biotin is an important component of several biochemical and physiological processes and has a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
Desarrollo de Ensayos Basados en Células para Transportadores SLC
SLC-(+)-Biotina es fundamental en el desarrollo de ensayos basados en células para estudiar la familia de transportadores del transportador de solutos (SLC) . Estos ensayos son cruciales para comprender las funciones biológicas de los SLC y para los esfuerzos de descubrimiento de fármacos. El compuesto se puede utilizar para etiquetar proteínas SLC, lo que permite a los investigadores monitorear su expresión, localización y función dentro de las células.
Descubrimiento de Fármacos y Farmacocinética
En el descubrimiento de fármacos, (+)-Biotina-SLC se puede utilizar para investigar la farmacocinética de posibles candidatos a fármacos . Al unir biotina a los fármacos y utilizar transportadores SLC como modelo, los científicos pueden estudiar las propiedades de absorción, distribución, metabolismo y excreción (ADME), que son esenciales para el desarrollo de fármacos.
Catalogación de Variantes Genéticas
This compound ayuda a catalogar variantes genéticas de los transportadores SLC, lo cual es vital para la medicina personalizada . Este proceso implica identificar y estudiar los efectos de las variaciones genéticas en la función del transportador, lo que puede influir en la respuesta y la toxicidad de los fármacos.
Clonación Molecular y Manipulación Genética
El compuesto se utiliza en técnicas de clonación molecular y manipulación genética. Sirve como un marcador para rastrear la incorporación exitosa de material genético en vectores durante los procesos de clonación . Esto es particularmente útil para crear moléculas de ADN recombinante y estudiar la función de los genes.
Estudios de Interacción Proteína-Proteína
Los investigadores utilizan this compound para estudiar las interacciones proteína-proteína que involucran transportadores SLC . Las proteínas biotiniladas se pueden aislar y analizar fácilmente, lo que permite la identificación de socios interactuantes y la elucidación de vías celulares complejas.
Biología Estructural y Proteómica
En biología estructural, (+)-Biotina-SLC se utiliza para purificar proteínas para cristalografía y otros métodos de determinación estructural . Permite el aislamiento de los transportadores SLC, que luego se pueden estudiar para comprender su estructura y función a nivel molecular.
Mecanismo De Acción
Target of Action
The primary targets of SLC-(+)-Biotin are the solute carrier (SLC) transporters . These are a family of more than 300 membrane-bound proteins that facilitate the transport of a wide array of substrates across biological membranes . They play important roles in physiological processes ranging from the cellular uptake of nutrients to the absorption of drugs and other xenobiotics .
Mode of Action
SLC-(+)-Biotin interacts with its targets, the SLC transporters, to mediate the translocation of substrates across biological membranes . These transporters are primarily involved in the uptake of small molecules into cells . The interaction between SLC-(+)-Biotin and the SLC transporters can result in changes in the transport of these substrates, affecting their cellular concentrations and thereby influencing various cellular processes .
Biochemical Pathways
The action of SLC-(+)-Biotin on the SLC transporters can affect various biochemical pathways. For instance, SLC transporters are known to play significant roles in the handling of therapeutic agents including anticancer drugs . Therefore, the interaction of SLC-(+)-Biotin with these transporters could potentially influence the efficacy of these therapeutic agents by altering their cellular uptake .
Pharmacokinetics
The pharmacokinetics of SLC-(+)-Biotin, including its absorption, distribution, metabolism, and excretion (ADME) properties, are likely to be influenced by its interaction with the SLC transporters . These transporters play a crucial role in the ADME of drugs, mediating their cellular uptake and contributing to their distribution and elimination . Therefore, the interaction of SLC-(+)-Biotin with the SLC transporters could impact its bioavailability and overall pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of SLC-(+)-Biotin are likely to be diverse, given the wide range of substrates transported by the SLC transporters . By interacting with these transporters, SLC-(+)-Biotin could potentially influence various cellular processes, from nutrient uptake to drug absorption . The specific molecular and cellular effects would depend on the particular slc transporters targeted by slc-(+)-biotin and the substrates they transport .
Action Environment
The action, efficacy, and stability of SLC-(+)-Biotin could be influenced by various environmental factors. For instance, the expression and activity of the SLC transporters can be affected by factors such as pH, temperature, and the presence of other substances . Therefore, these factors could potentially influence the interaction of SLC-(+)-Biotin with the SLC transporters and thereby affect its action .
Propiedades
IUPAC Name |
11-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28)/t16-,17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXNEUKRWLXPD-ZWOKBUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



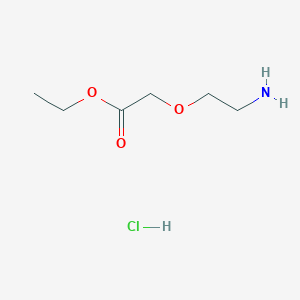
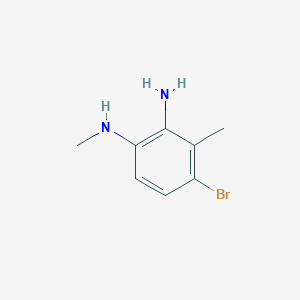
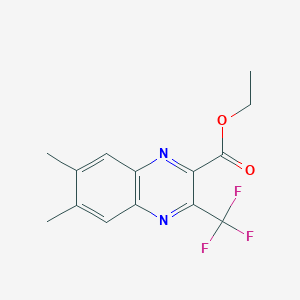
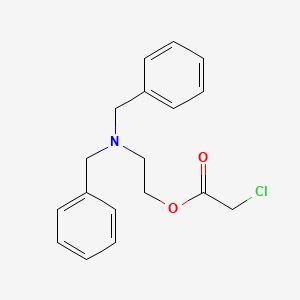
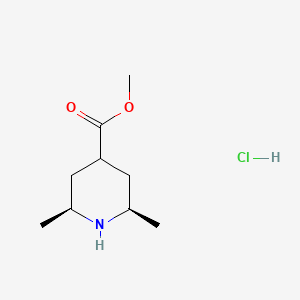
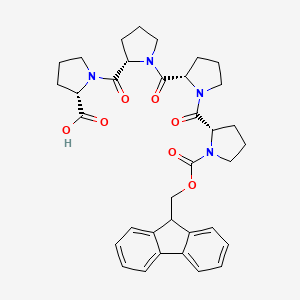
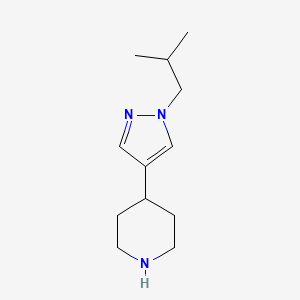
![6-methyl-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1458838.png)

